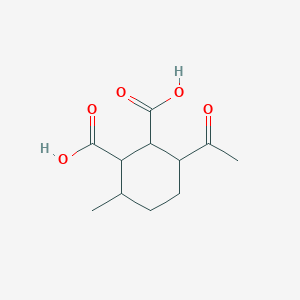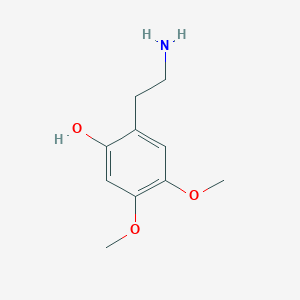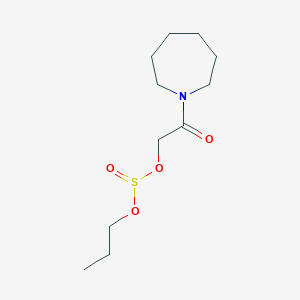
3-ethenyl-6-methyl-4-phenyl-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethenyl-6-methyl-4-phenyl-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s structure consists of a quinoline core with ethenyl, methyl, and phenyl substituents, making it a unique and interesting molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethenyl-6-methyl-4-phenyl-1H-quinolin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
Another approach is the Pfitzinger reaction, which involves the reaction of isatin derivatives with ketones under basic conditions to form quinoline-2-one derivatives . Additionally, transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce the ethenyl group into the quinoline core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-ethenyl-6-methyl-4-phenyl-1H-quinolin-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Reduced quinoline derivatives
Substitution: Functionalized quinoline derivatives with various substituents
Scientific Research Applications
3-ethenyl-6-methyl-4-phenyl-1H-quinolin-2-one has several scientific research applications, including:
Industry: Quinoline derivatives are used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-ethenyl-6-methyl-4-phenyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes, receptors, and nucleic acids, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolinone: Known for its antimicrobial and anticancer activities.
2-hydroxyquinoline: Exhibits antiviral and anti-inflammatory properties.
3-chloro-1-phenylquinolin-2-one: Used in the development of antibacterial agents.
Uniqueness
3-ethenyl-6-methyl-4-phenyl-1H-quinolin-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethenyl group enhances its reactivity, while the phenyl and methyl groups contribute to its stability and biological activity.
Properties
CAS No. |
61323-37-3 |
|---|---|
Molecular Formula |
C18H15NO |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
3-ethenyl-6-methyl-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C18H15NO/c1-3-14-17(13-7-5-4-6-8-13)15-11-12(2)9-10-16(15)19-18(14)20/h3-11H,1H2,2H3,(H,19,20) |
InChI Key |
FAESESACTXMOIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol](/img/structure/B14576087.png)


![[2-(4-Hydroxyanilino)ethyl]phosphonic acid](/img/structure/B14576110.png)
![2-(4-Phenylbuta-1,3-dien-1-YL)naphtho[1,2-D][1,3]oxazole-5-carbonitrile](/img/structure/B14576115.png)

![1,5-Bis[5-(4-chlorophenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14576130.png)





![N~1~-[2-(Pyridin-2-yl)ethyl]ethanediamide](/img/structure/B14576171.png)

